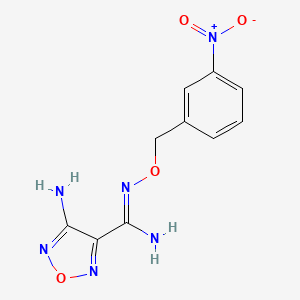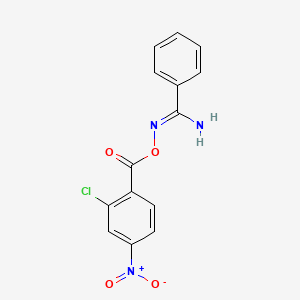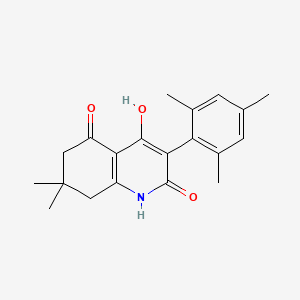![molecular formula C25H20Br2N4O5 B15284773 Ethyl 3,5-bis[2-(3-bromobenzoyl)carbohydrazonoyl]-4-hydroxybenzoate](/img/structure/B15284773.png)
Ethyl 3,5-bis[2-(3-bromobenzoyl)carbohydrazonoyl]-4-hydroxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3,5-bis[2-(3-bromobenzoyl)carbohydrazonoyl]-4-hydroxybenzoate is a complex organic compound with the molecular formula C25H20Br2N4O5 and a molecular weight of 616.2581 This compound is characterized by its unique structure, which includes multiple bromobenzoyl and carbohydrazonoyl groups attached to a hydroxybenzoate core
Métodos De Preparación
The synthesis of Ethyl 3,5-bis[2-(3-bromobenzoyl)carbohydrazonoyl]-4-hydroxybenzoate involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:
Formation of the bromobenzoyl intermediate: This step involves the bromination of benzoyl compounds to introduce bromine atoms at specific positions.
Carbohydrazonoyl formation: The bromobenzoyl intermediate is then reacted with hydrazine derivatives to form carbohydrazonoyl groups.
Coupling with hydroxybenzoate: The final step involves the esterification of the intermediate compounds with ethyl 4-hydroxybenzoate under specific reaction conditions, such as the presence of a catalyst and controlled temperature.
Análisis De Reacciones Químicas
Ethyl 3,5-bis[2-(3-bromobenzoyl)carbohydrazonoyl]-4-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Ethyl 3,5-bis[2-(3-bromobenzoyl)carbohydrazonoyl]-4-hydroxybenzoate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mecanismo De Acción
The mechanism of action of Ethyl 3,5-bis[2-(3-bromobenzoyl)carbohydrazonoyl]-4-hydroxybenzoate is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to participate in various biochemical pathways, potentially leading to diverse biological effects .
Comparación Con Compuestos Similares
Ethyl 3,5-bis[2-(3-bromobenzoyl)carbohydrazonoyl]-4-hydroxybenzoate can be compared with similar compounds, such as:
Ethyl (3-bromobenzoyl)acetate: This compound has a similar bromobenzoyl group but differs in its overall structure and functional groups.
Ethyl (4-bromobenzoyl)acetate: Another similar compound with a bromobenzoyl group at a different position, leading to different chemical properties.
Ethyl (2-methoxybenzoyl)acetate: This compound has a methoxy group instead of a bromine atom, resulting in different reactivity and applications.
The uniqueness of this compound lies in its multiple bromobenzoyl and carbohydrazonoyl groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C25H20Br2N4O5 |
|---|---|
Peso molecular |
616.3 g/mol |
Nombre IUPAC |
ethyl 3,5-bis[(E)-[(3-bromobenzoyl)hydrazinylidene]methyl]-4-hydroxybenzoate |
InChI |
InChI=1S/C25H20Br2N4O5/c1-2-36-25(35)17-9-18(13-28-30-23(33)15-5-3-7-20(26)11-15)22(32)19(10-17)14-29-31-24(34)16-6-4-8-21(27)12-16/h3-14,32H,2H2,1H3,(H,30,33)(H,31,34)/b28-13+,29-14+ |
Clave InChI |
QBMULJPIMZMIPJ-JOFLXYQRSA-N |
SMILES isomérico |
CCOC(=O)C1=CC(=C(C(=C1)/C=N/NC(=O)C2=CC(=CC=C2)Br)O)/C=N/NC(=O)C3=CC(=CC=C3)Br |
SMILES canónico |
CCOC(=O)C1=CC(=C(C(=C1)C=NNC(=O)C2=CC(=CC=C2)Br)O)C=NNC(=O)C3=CC(=CC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-chlorophenyl)methylsulfanyl]-8,8-dimethyl-5-(3-methylphenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B15284708.png)
![4-Isopropylbenzaldehyde {5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4-oxo-1,3-thiazolidin-2-ylidene}hydrazone](/img/structure/B15284713.png)
![7-hydroxy-6-[(7-hydroxy-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)(3,4,5-trimethoxyphenyl)methyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B15284715.png)
![2-[2-(cyclohexylamino)-4-oxo-1,3-thiazol-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B15284718.png)

![1-[(2,4-Dihydroxybenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B15284722.png)
![2,4-Dibromo-6-({[2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-yl]imino}methyl)phenol](/img/structure/B15284723.png)
![2-[2-(3,4-dimethylanilino)-4-oxo-1,3-thiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B15284728.png)
![4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B15284734.png)
![2-[2-(4-chloroanilino)-4-oxo-1,3-thiazol-5-yl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B15284735.png)
![N-(5-chloro-2-methylphenyl)-2-[2-(2-methylanilino)-4-oxo-1,3-thiazol-5-yl]acetamide](/img/structure/B15284743.png)


![N-(2-chlorophenyl)-2-{2-[(4-chlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide](/img/structure/B15284781.png)
